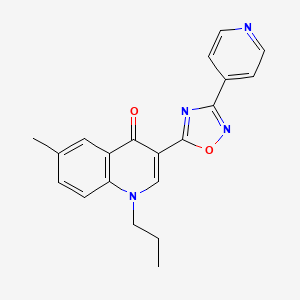
6-methyl-1-propyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-1-propyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C20H18N4O2 and its molecular weight is 346.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 6-methyl-1-propyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a derivative of quinoline and oxadiazole, which has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and comparative efficacy against various pathogens.
Structure and Properties
The molecular structure of the compound features a quinoline core substituted with a pyridine and an oxadiazole moiety. The presence of these heterocycles is significant as they are known to enhance biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the 1,3,4-oxadiazole ring, particularly when combined with quinoline derivatives.
Case Studies
-
Antibacterial Activity :
- A study found that derivatives similar to This compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. These compounds demonstrated Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like ciprofloxacin .
- Antitubercular Activity :
- Antifungal Activity :
The biological activity of This compound is believed to be mediated through several mechanisms:
- Inhibition of DNA Gyrase : The compound may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism was supported by studies showing that related compounds effectively blocked this enzyme's activity .
- Disruption of Cell Membrane Integrity : Some studies suggest that these compounds could disrupt bacterial cell membranes, leading to cell lysis and death .
Comparative Efficacy
A comparative analysis of the biological activities of various oxadiazole derivatives reveals that those incorporating a quinoline structure often exhibit enhanced efficacy:
| Compound Type | MIC (µg/mL) | Activity Type |
|---|---|---|
| Quinoline-Oxadiazole Derivative | 1.56 | Antibacterial |
| Standard Antibiotic (Ciprofloxacin) | 2.0 | Antibacterial |
| Oxadiazole Derivative | 4–8 | Antitubercular |
| Quinoline-Oxadiazole (Antifungal) | Varies | Antifungal |
Propiedades
IUPAC Name |
6-methyl-1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-3-10-24-12-16(18(25)15-11-13(2)4-5-17(15)24)20-22-19(23-26-20)14-6-8-21-9-7-14/h4-9,11-12H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVDWCACOCLKEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














